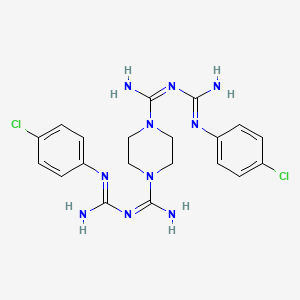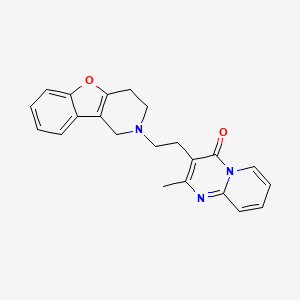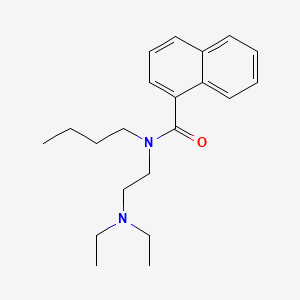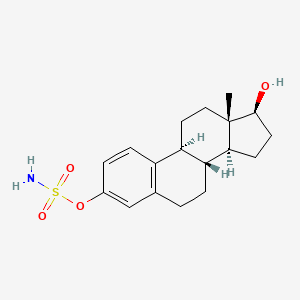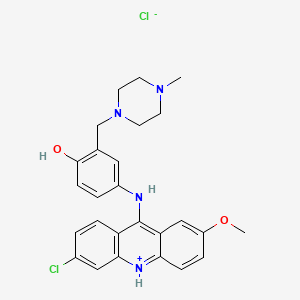
4-((6-Chloro-2-methoxyacridin-9-yl)amino)-2-((4-methylpiperazin-1-yl)methyl)phenol
Overview
Description
Mechanism of Action
Target of Action
HM03 is a potent and selective inhibitor of HSPA5 . HSPA5, also known as Bip or Grp78, is a member of the Heat shock protein 70 (HSP70) family . These proteins are chaperones that protect other proteins from stress and promote nascent polypeptide folding .
Mode of Action
HM03 interacts with HSPA5, forming more binding interactions with HSPA5 than with other HSP70 proteins . This interaction inhibits the function of HSPA5, disrupting its anti-apoptotic function and impairing its function as a critical HSP90 co-chaperone .
Biochemical Pathways
HSPA5 plays a role in the folding and assembly of proteins in the endoplasmic reticulum . It is crucial for the proper glycosylation, folding, and maintenance of cell homeostasis, and the prevention of apoptosis . By inhibiting HSPA5, HM03 can disrupt these processes and induce apoptosis .
Result of Action
HM03 has demonstrated anticancer activity . In vitro, HM03 exhibited over 50% inhibition at a 25 µM concentration in HCT116 cells . It becomes cytotoxic when concentrations are higher than the effective concentrations .
Biochemical Analysis
Biochemical Properties
4-[(6-chloro-2-methoxyacridin-9-yl)amino]-2-[(4-methylpiperazin-1-yl)methyl]phenol plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with DNA, acting as an intercalator, which can influence DNA replication and transcription processes . The compound’s interaction with enzymes such as topoisomerases can inhibit their activity, leading to alterations in DNA topology and cellular responses .
Cellular Effects
The effects of 4-[(6-chloro-2-methoxyacridin-9-yl)amino]-2-[(4-methylpiperazin-1-yl)methyl]phenol on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways . Additionally, it has been shown to modulate the expression of genes involved in cell cycle regulation and stress responses .
Molecular Mechanism
At the molecular level, 4-[(6-chloro-2-methoxyacridin-9-yl)amino]-2-[(4-methylpiperazin-1-yl)methyl]phenol exerts its effects through several mechanisms. It binds to DNA, causing structural changes that can inhibit transcription and replication . The compound also interacts with specific proteins, leading to enzyme inhibition or activation. For instance, its binding to topoisomerases prevents these enzymes from relieving torsional strain in DNA, thereby affecting DNA replication and transcription . Additionally, the compound can alter gene expression by modulating transcription factor activity .
Temporal Effects in Laboratory Settings
The stability and degradation of 4-[(6-chloro-2-methoxyacridin-9-yl)amino]-2-[(4-methylpiperazin-1-yl)methyl]phenol in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods . Its degradation products can also have biological activity, which may influence experimental outcomes . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 4-[(6-chloro-2-methoxyacridin-9-yl)amino]-2-[(4-methylpiperazin-1-yl)methyl]phenol vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth without significant toxicity . At higher doses, it may cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, while doses above this threshold can lead to toxicity .
Metabolic Pathways
4-[(6-chloro-2-methoxyacridin-9-yl)amino]-2-[(4-methylpiperazin-1-yl)methyl]phenol is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 isoforms, which convert it into various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound . The compound’s interaction with metabolic enzymes can also influence metabolic flux and alter metabolite levels in cells .
Transport and Distribution
The transport and distribution of 4-[(6-chloro-2-methoxyacridin-9-yl)amino]-2-[(4-methylpiperazin-1-yl)methyl]phenol within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain cellular compartments, such as the nucleus and mitochondria, where it exerts its biological effects . Its distribution is influenced by factors such as cellular uptake mechanisms and binding affinity to intracellular targets .
Subcellular Localization
The subcellular localization of 4-[(6-chloro-2-methoxyacridin-9-yl)amino]-2-[(4-methylpiperazin-1-yl)methyl]phenol is crucial for its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . It can also be found in mitochondria, where it affects mitochondrial function and induces apoptosis . Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, enhancing its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HM03 involves multiple steps, starting with the preparation of the acridine derivative. The key steps include:
Formation of the acridine core: This involves the reaction of 2-chloro-6-methoxyaniline with a suitable aldehyde under acidic conditions to form the acridine core.
Substitution reactions: The acridine core undergoes substitution reactions with 4-methylpiperazine and 4-hydroxybenzaldehyde to form the final product, HM03.
Industrial Production Methods: Industrial production of HM03 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The final product is purified using techniques like recrystallization and chromatography .
Types of Reactions:
Oxidation: HM03 can undergo oxidation reactions, particularly at the phenolic hydroxyl group, forming quinone derivatives.
Reduction: The nitro group in the acridine core can be reduced to an amine.
Substitution: The chloro group in the acridine core can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted acridine derivatives.
Scientific Research Applications
HM03 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the inhibition of HSPA5 and its effects on protein folding and assembly.
Biology: Investigated for its role in cellular stress responses and protein homeostasis.
Medicine: Explored for its anticancer properties, particularly in targeting cancer cells that overexpress HSPA5.
Industry: Potential applications in the development of new therapeutic agents and as a lead compound for drug discovery
Comparison with Similar Compounds
Chetomin: Another HSPA5 inhibitor with anticancer activity.
Feretoside: A compound that targets HSPA5 and has shown potential in cancer research.
Gamitrinib: A mitochondrial-targeted HSPA5 inhibitor with anticancer properties.
Uniqueness of HM03: HM03 is unique due to its high selectivity for HSPA5 and its potent anticancer activity. Unlike other HSPA5 inhibitors, HM03 forms more binding interactions with HSPA5 and HSPA9, enhancing its efficacy in inhibiting cancer cell viability and tumor growth .
Properties
IUPAC Name |
4-[(6-chloro-2-methoxyacridin-9-yl)amino]-2-[(4-methylpiperazin-1-yl)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN4O2/c1-30-9-11-31(12-10-30)16-17-13-19(4-8-25(17)32)28-26-21-6-3-18(27)14-24(21)29-23-7-5-20(33-2)15-22(23)26/h3-8,13-15,32H,9-12,16H2,1-2H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSDGTMJKOGWSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC(=C2)NC3=C4C=C(C=CC4=NC5=C3C=CC(=C5)Cl)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of HM03?
A: HM03 acts as an inhibitor of the ERCC1-XPF endonuclease, a critical enzyme involved in various DNA repair pathways, including nucleotide excision repair (NER) and interstrand crosslink repair []. By inhibiting ERCC1-XPF, HM03 hinders the repair of DNA damage, potentially leading to the accumulation of DNA lesions and ultimately cell death, particularly in cancer cells.
Q2: How does the structure of HM03 contribute to its inhibitory activity against ERCC1-XPF?
A: While the provided research primarily focuses on HM03 as an ERCC1-XPF inhibitor [], it does mention the synthesis of seven novel HM03 derivatives designed to interact with the XPF double helix-hairpin-helix (HhH2) domain, which is crucial for ERCC1-XPF heterodimerization. This suggests that modifications within the HM03 structure, particularly those influencing interactions with the XPF HhH2 domain, can impact its inhibitory activity. Further research is needed to fully elucidate the structure-activity relationship of HM03 and its derivatives.
Q3: What evidence supports the potential of HM03 as an anti-cancer agent?
A: The research highlights the ability of HM03 to sensitize colorectal cancer cells to UV radiation and cyclophosphamide, a DNA-damaging chemotherapeutic agent []. This sensitization suggests that HM03 could enhance the efficacy of existing cancer treatments that rely on DNA damage.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


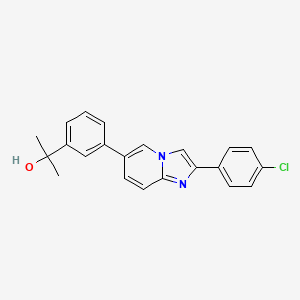
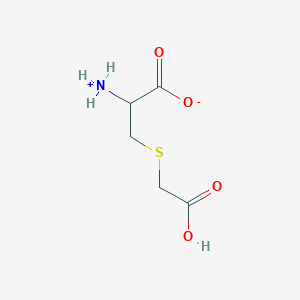
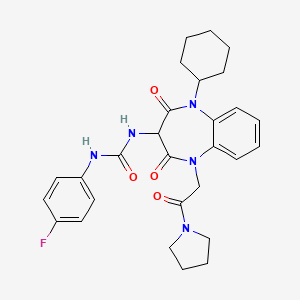
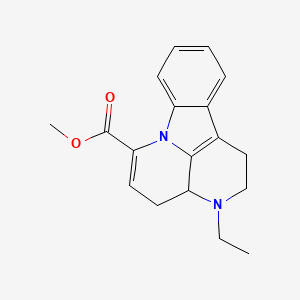
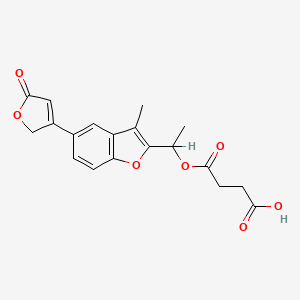
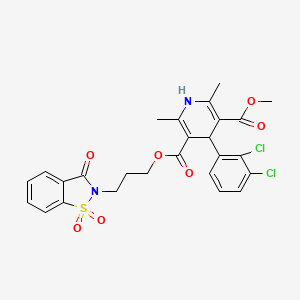
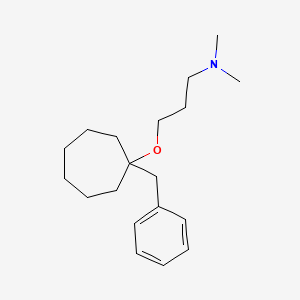
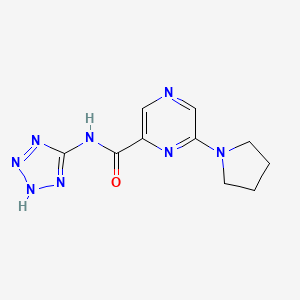
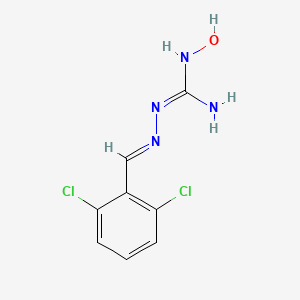
![3-[[2-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-2-oxoethyl]amino]benzamide](/img/structure/B1663199.png)
